molecular formula C29H26N6O2S2 B14114675 1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B14114675
M. Wt: 554.7 g/mol
InChI Key: IWPJGZCIEIUFFL-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidinones This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether linkage: This is achieved by reacting the pyrazolo[3,4-d]pyrimidinone core with a thiol-containing compound under nucleophilic substitution conditions.

    Attachment of the phenyl and pyrazolyl groups: These groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings and heterocyclic components can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H26N6O2S2

Molecular Weight

554.7 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C29H26N6O2S2/c1-17-6-9-20(10-7-17)24-14-23(25-5-4-12-38-25)33-35(24)26(36)16-39-29-31-27-22(28(37)32-29)15-30-34(27)21-11-8-18(2)19(3)13-21/h4-13,15,24H,14,16H2,1-3H3,(H,31,32,37)

InChI Key

IWPJGZCIEIUFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC(=C(C=C5)C)C)C(=O)N3)C6=CC=CS6

Origin of Product

United States

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